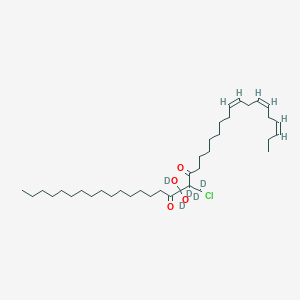
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5: is a synthetic lipid molecule that is often used in biochemical and pharmaceutical research. This compound is a deuterated analog of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. This modification is useful for various analytical techniques, including mass spectrometry, as it helps in tracing and studying metabolic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 typically involves the esterification of palmitic acid and linolenic acid with a chloropropanediol-d5 backbone. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like chloroform or ethyl acetate for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain a high-quality product suitable for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions: rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a more reduced form, such as a diol.
Substitution: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Diols.
Substitution: Hydroxyl or amine derivatives.
Wissenschaftliche Forschungsanwendungen
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying lipid chemistry and the behavior of lipid molecules in various environments.
Biology: This compound is used to investigate the role of lipids in cellular membranes and their interactions with proteins.
Medicine: It is employed in the development of lipid-based drug delivery systems and in the study of lipid metabolism.
Industry: The compound is used in the formulation of specialized lipid products and in the analysis of lipid content in various samples.
Wirkmechanismus
The mechanism of action of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid bilayers and interaction with membrane proteins. The deuterated analog allows for precise tracking and analysis using techniques like mass spectrometry. The compound can affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5
- rac-1-Palmitoyl-3-chloropropanediol
Comparison:
- rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol-d5 is unique due to its specific combination of palmitic acid and linolenic acid, which provides distinct properties compared to other similar compounds.
- rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5 contains linoleic acid instead of linolenic acid, resulting in different chemical and biological behaviors.
- rac-1-Palmitoyl-3-chloropropanediol lacks the linolenic acid moiety, making it less complex and potentially less versatile in research applications.
This detailed article should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(27Z,30Z,33Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30,33-triene-16,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17-/i33D2,34D,41D,42D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIQWPENGQHD-OJUSVZLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)C(C(=O)CCCCCCCCCCCCCCC)(O[2H])O[2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













